1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde
Description
1-Cyclopentyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde is a pyrazole-based heterocyclic compound featuring a cyclopentyl substituent at the N1 position, a thiophene ring at the C3 position, and a carbaldehyde functional group at the C5 position. This structure combines aromatic (thiophene), aliphatic (cyclopentyl), and electrophilic (carbaldehyde) moieties, making it a versatile candidate for applications in medicinal chemistry and materials science. The carbaldehyde group, in particular, serves as a reactive site for further functionalization, such as condensation or nucleophilic addition reactions .
Properties
IUPAC Name |
2-cyclopentyl-5-thiophen-2-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c16-9-11-8-12(13-6-3-7-17-13)14-15(11)10-4-1-2-5-10/h3,6-10H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEHXVNBSBRKNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C3=CC=CS3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazole Core with Cyclopentyl and Thiophen-2-yl Substituents
- The pyrazole ring is typically constructed by reacting a hydrazine derivative with a suitable cyclopentyl-substituted β-ketoester or equivalent carbonyl compound.
- The thiophen-2-yl group is introduced either by using thiophene-containing starting materials or by post-cyclization functionalization such as Suzuki or Stille cross-coupling reactions.
- Reaction conditions such as solvent choice (e.g., ethanol, methanol), temperature control, and catalysts are optimized to maximize yield and selectivity.
Formylation via Vilsmeier–Haack Reaction
- The aldehyde group at the 5-position of the pyrazole ring is introduced using the Vilsmeier–Haack reagent, typically generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).
- The reaction involves stirring the pyrazole substrate with the Vilsmeier–Haack reagent at low temperature (0 °C) followed by refluxing, usually for several hours.
- Optimization studies have shown that increasing the equivalents of POCl3 can improve yield significantly—from approximately 60% to over 80–90% in related pyrazole derivatives.
- The reaction is often performed in DMF, which serves both as solvent and reagent, and can be completed in relatively short times (e.g., 10 minutes to several hours depending on the substrate and conditions).
- This method is advantageous due to its simplicity, high yield, and the ability to recycle by-products, making it suitable for both laboratory and industrial scale synthesis.
Alternative Synthetic Routes
- Other methods for preparing 1H-pyrazole-5-carbaldehydes include cyclization of hydrazones followed by oxidation or direct formylation using alternative formylating agents.
- Industrial processes may involve continuous flow reactors to enhance scalability and reproducibility.
Representative Reaction Scheme
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclocondensation of cyclopentyl-substituted β-ketoester with hydrazine derivative | Ethanol or methanol, reflux | Formation of 1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazole core |
| 2 | Introduction of thiophen-2-yl substituent (if not present initially) | Cross-coupling catalysts (Pd-based), base, suitable solvent | Thiophene substitution at C3 position |
| 3 | Formylation at C5 position via Vilsmeier–Haack reaction | POCl3 and DMF, 0 °C to reflux, 10 min to 6 h | 1-Cyclopentyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde |
Research Findings and Optimization Data
- A study by Kumar et al. demonstrated that increasing the POCl3 equivalents in the Vilsmeier–Haack reaction improved the yield of pyrazole-4-carbaldehyde derivatives from 60% to 90%, highlighting the importance of reagent stoichiometry and reaction time optimization.
- Solvent screening revealed DMF as the optimal medium for the formylation step, enabling high yields within short reaction times (~10 minutes) and simplifying product isolation.
- The reaction conditions also allowed for the recycling of by-products, enhancing the environmental and economic aspects of the synthesis.
- Similar synthetic approaches have been successfully applied to thiophene-substituted pyrazoles, indicating the robustness of the method for preparing this compound.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Cyclocondensation + Vilsmeier–Haack formylation | Cyclopentyl β-ketoester, hydrazine derivative | POCl3, DMF | 0 °C to reflux, 10 min to 6 h | 65–90% | Efficient, high-yield, scalable |
| Cross-coupling for thiophene substitution | Pyrazole core, thiophene boronic acid/halide | Pd catalyst, base | Varied | Moderate to high | Enables thiophene introduction post-pyrazole synthesis |
| Alternative formylation (oxidation of hydrazones) | Hydrazone intermediates | Various oxidants | Varied | Moderate | Less commonly used, more steps |
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: 1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid.
Reduction: 1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Comparison with Similar Compounds
1-Cyclopentyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile
A closely related analog replaces the carbaldehyde group with a nitrile (-CN). This substitution reduces molecular weight (243.33 g/mol vs. ~257.3 g/mol for the carbaldehyde) and alters electronic properties. The nitrile group is less electrophilic but offers stability under acidic or basic conditions, whereas the carbaldehyde enables Schiff base formation or Knoevenagel condensations.
Ethoxyethyl-Protected Pyrazole Carbaldehydes
Compounds like 1-(1-ethoxyethyl)-1H-pyrazole-5-carbaldehyde () highlight the role of protecting groups. The ethoxyethyl group enhances solubility and prevents unwanted side reactions during synthesis but requires acidic conditions for removal.
Electronic and Optoelectronic Properties
Thiophene-containing quinoxaline derivatives () share conjugated systems with the target compound. DFT studies on similar systems reveal that electron-withdrawing groups (e.g., carbaldehyde) extend conjugation and redshift absorption spectra, critical for photovoltaic applications. For example, 2-cyano-3-(thiophen-2-yl)acrylic acid derivatives achieve efficient charge transfer due to donor-acceptor motifs, suggesting that the carbaldehyde group in the target compound could enhance optoelectronic performance in solar cells .
CDK2 Inhibition
Pyrazolopyridine derivatives () with thiophene substituents exhibit CDK2 inhibitory activity (IC50 values: 0.24–0.93 µM). While the core structure differs, the thiophene moiety and planar aromatic system in the target compound may facilitate similar interactions with kinase active sites. The carbaldehyde group could serve as a hydrogen-bond acceptor, akin to the nitro or cyano groups in active CDK2 inhibitors .
Analgesic and Antifungal Activity
Pyrimidine-thiophene hybrids () show analgesic activity (40–64% inhibition in writhing tests) and antifungal properties. The carbaldehyde group’s electrophilicity may enhance binding to biological targets, though excessive reactivity could reduce bioavailability compared to more stable analogs like carbonitriles .
Comparative Data Table
Biological Activity
1-Cyclopentyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde is a pyrazole derivative that has attracted attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclopentyl group and a thiophene ring attached to a pyrazole core, which is known to influence its biological activity.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, research published in 2018 demonstrated that certain pyrazole compounds could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Specifically, compounds similar to this compound have been shown to target specific signaling pathways involved in tumor growth.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Breast | Apoptosis Induction | |
| Compound B | Lung | Cell Cycle Arrest | |
| This compound | Various | Unknown (Further Research Needed) |
Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX . The specific compound may share similar pathways, contributing to its potential therapeutic applications in inflammatory diseases.
Case Study: Anti-inflammatory Properties
In a controlled study involving animal models, a related pyrazole derivative demonstrated significant reductions in inflammation markers following treatment. The study highlighted the compound's ability to modulate immune responses effectively .
The biological activity of this compound is likely mediated through interactions with various biological targets:
- G-protein Coupled Receptors (GPCRs) : Pyrazoles can act as modulators of GPCRs, which are critical in numerous signaling pathways related to cancer and inflammation .
- Enzyme Inhibition : The inhibition of enzymes involved in inflammatory processes is another proposed mechanism. This includes targeting cyclooxygenase (COX) and lipoxygenase (LOX) pathways .
Future Directions
Further research is required to elucidate the precise mechanisms by which this compound exerts its biological effects. Future studies should focus on:
- In vitro and In vivo Studies : Comprehensive testing to assess the compound's efficacy against various cancer cell lines and inflammatory models.
- Mechanistic Studies : Investigating the molecular targets and pathways involved in its action.
Q & A
Q. What synthetic routes are commonly employed to prepare 1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde?
The compound can be synthesized via Vilsmeier-Haack formylation , a method used for introducing aldehyde groups into heterocyclic systems. For pyrazole derivatives, this typically involves reacting a pyrazole precursor (e.g., 1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol) with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled conditions . Nucleophilic substitution or coupling reactions may also introduce thiophene or cyclopentyl groups at specific positions. For example, chloro-substituted pyrazole intermediates (analogous to 1-aryl-5-chloro-pyrazole-4-carbaldehydes) can undergo nucleophilic aromatic substitution with thiophene derivatives in the presence of a base like K₂CO₃ .
Q. How is the structural integrity of this compound validated post-synthesis?
Key techniques include:
- Single-crystal X-ray diffraction (SC-XRD): Determines precise molecular geometry and confirms substituent positions. Software like SHELXL (for refinement) and Mercury (for visualization) are widely used .
- Nuclear Magnetic Resonance (NMR): and NMR identify proton environments and carbon connectivity, with characteristic aldehyde proton signals near δ 9.5–10.0 ppm.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula via exact mass measurement.
Q. What are the critical functional groups influencing reactivity?
The aldehyde group at position 5 is highly electrophilic, enabling condensation reactions (e.g., formation of hydrazones or Schiff bases). The thiophene ring contributes π-electron density, potentially enhancing charge-transfer interactions. The cyclopentyl group introduces steric bulk, affecting regioselectivity in further derivatization .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and charge distribution. For example, the electron-withdrawing aldehyde group lowers LUMO energy, making the compound reactive toward nucleophiles. Studies on analogous pyrazole-thiophene systems show that sulfur atoms in thiophene enhance conjugation, stabilizing the HOMO . Software like Gaussian or ORCA is typically used, with basis sets (e.g., B3LYP/6-31G*) optimized for heterocycles.
Q. What crystallographic insights exist for related pyrazole-thiophene derivatives?
Crystal structures (e.g., monoclinic space group) reveal intermolecular interactions. For example, in 1-(4-chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone, hydrogen bonds between the aldehyde oxygen and adjacent NH groups stabilize the lattice. Graph set analysis (e.g., Etter’s rules) categorizes hydrogen-bonding motifs (e.g., rings), critical for understanding packing efficiency .
Q. How does ring puckering in the cyclopentyl group affect molecular conformation?
Cremer-Pople puckering parameters quantify deviations from planarity. For cyclopentane derivatives, puckering amplitudes () and phase angles () are calculated from atomic coordinates. Pseudorotation barriers (via DFT) assess flexibility, with lower barriers indicating easier conformational interconversion. This impacts ligand-receptor binding in medicinal chemistry applications .
Q. What strategies optimize regioselective functionalization of the pyrazole core?
- Directed ortho-metalation: Use directing groups (e.g., aldehyde) to position metal catalysts for C–H activation.
- Cross-coupling reactions: Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at specific positions.
- Protection/deprotection: Temporarily mask the aldehyde (e.g., as an acetal) to prevent side reactions during modifications .
Methodological Considerations
Q. How are contradictory spectral data resolved in structural elucidation?
Discrepancies between experimental and theoretical NMR shifts may arise from solvent effects or dynamic processes. Use correlation spectroscopy (COSY) and heteronuclear multiple-bond coherence (HMBC) to confirm connectivity. For ambiguous cases, variable-temperature NMR or crystallographic validation resolves issues .
Q. What are best practices for handling air/moisture-sensitive intermediates?
- Use Schlenk lines or gloveboxes for reactions involving organometallic reagents.
- Store aldehydes under inert gas (N₂/Ar) with molecular sieves to prevent oxidation or hydration.
- Monitor reactions via TLC or in situ FTIR to minimize exposure .
Tables
Table 1: Key Crystallographic Data for Related Compounds
| Compound | Space Group | (Å) | (Å) | (Å) | β (°) | Reference |
|---|---|---|---|---|---|---|
| 1-(4-ClPh)-5-OH-3-Ph-1H-pyrazol-4-ylmethanone | 6.0686 | 18.6887 | 14.9734 | 91.56 |
Table 2: DFT-Calculated Properties of Pyrazole-Thiophene Derivatives
| Property | Value (eV) | Method/Basis Set | Application |
|---|---|---|---|
| HOMO-LUMO Gap | 3.8–4.2 | B3LYP/6-31G* | Reactivity Prediction |
| Electrostatic Potential | -0.45 e⁻ | MEP Surface Analysis | Solvation Effects |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
